molecular formula C21H30O2 B1630366 Cannabidiol CAS No. 3556-78-3

Cannabidiol

Cat. No.: B1630366
CAS No.: 3556-78-3
M. Wt: 314.5 g/mol
InChI Key: QHMBSVQNZZTUGM-ZWKOTPCHSA-N
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Description

Cannabidiol is a naturally occurring compound found in the Cannabis sativa plant. It is one of over 100 identified cannabinoids in cannabis plants, along with tetrahydrocannabinol. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it a popular choice for therapeutic applications. This compound has gained significant attention for its potential health benefits, including pain relief, anti-inflammatory properties, and anxiety reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabidiol can be synthesized through various methods, including the extraction from cannabis plants and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or carbon dioxide to isolate this compound from the plant material. Chemical synthesis of this compound involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs supercritical carbon dioxide extraction due to its efficiency and safety. This method involves using carbon dioxide at high pressure and low temperature to extract this compound from the plant material. The resulting extract is then purified through processes such as winterization and distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cannabidiol has a wide range of scientific research applications across various fields:

Mechanism of Action

Cannabidiol exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Cannabidiol is often compared to other cannabinoids, particularly tetrahydrocannabinol:

    Tetrahydrocannabinol: Unlike this compound, tetrahydrocannabinol produces psychoactive effects and is primarily responsible for the “high” associated with cannabis use. .

    Cannabichromene: Cannabichromene is another non-psychoactive cannabinoid with potential anti-inflammatory and analgesic properties.

    Cannabigerol: Cannabigerol is considered the “parent” cannabinoid from which other cannabinoids are synthesized. .

This compound’s unique non-psychoactive nature and wide range of potential therapeutic applications make it a compound of significant interest in both scientific research and industry.

Properties

IUPAC Name

2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871959, DTXSID301038839
Record name Cannabidiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
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URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects.
Record name Cannabidiol
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CAS No.

13956-29-1, 3556-78-3
Record name Cannabidiol
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Record name Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)-
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Record name Cannabidiol [USAN]
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Record name Cannabidiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-Cannabidiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
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Record name CANNABIDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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